molecular formula C19H14FNO B5880986 N-(3-fluorophenyl)-2-biphenylcarboxamide

N-(3-fluorophenyl)-2-biphenylcarboxamide

Cat. No. B5880986
M. Wt: 291.3 g/mol
InChI Key: NCVRHULAKIIYCY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-biphenylcarboxamide, also known as FLB-457, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a selective dopamine D2 receptor antagonist that has been studied for its ability to modulate dopaminergic neurotransmission in the brain. In

Mechanism of Action

N-(3-fluorophenyl)-2-biphenylcarboxamide acts as a selective dopamine D2 receptor antagonist, which means it binds to and blocks the activity of dopamine at D2 receptors in the brain. This leads to a decrease in dopaminergic neurotransmission, which can have various effects on behavior and cognition. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, reduce impulsivity, and improve cognitive flexibility in animal models.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have various biochemical and physiological effects in the brain. It has been shown to decrease dopamine release in the striatum, which is a key brain region involved in reward processing and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, which is another key brain region involved in reward processing. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the expression of immediate early genes such as c-fos and zif268, which are markers of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-fluorophenyl)-2-biphenylcarboxamide is its selectivity for dopamine D2 receptors, which allows for more precise modulation of dopaminergic neurotransmission in the brain. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has a long half-life, which makes it suitable for use in chronic studies. However, one of the limitations of N-(3-fluorophenyl)-2-biphenylcarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to have off-target effects at high doses, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-2-biphenylcarboxamide. One area of interest is the role of N-(3-fluorophenyl)-2-biphenylcarboxamide in the treatment of addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has been shown to decrease the reinforcing effects of drugs of abuse, which makes it a promising candidate for the treatment of addiction. Additionally, further research is needed to investigate the long-term effects of N-(3-fluorophenyl)-2-biphenylcarboxamide on behavior and cognition. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-2-biphenylcarboxamide, particularly in humans.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-biphenylcarboxamide involves the reaction of 3-fluoroaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain N-(3-fluorophenyl)-2-biphenylcarboxamide in its pure form.

Scientific Research Applications

N-(3-fluorophenyl)-2-biphenylcarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate dopaminergic neurotransmission in the brain, which makes it a promising candidate for the treatment of various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-(3-fluorophenyl)-2-biphenylcarboxamide has also been used in preclinical studies to investigate the role of dopamine in reward processing and decision making.

properties

IUPAC Name

N-(3-fluorophenyl)-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO/c20-15-9-6-10-16(13-15)21-19(22)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVRHULAKIIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-biphenylcarboxamide

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